2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
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Overview
Description
2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. The presence of methoxy and trifluoromethyl groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor under controlled conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions to ensure selective incorporation of the trifluoromethyl group.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of amines from the carboxamide group.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The methoxy groups may participate in hydrogen bonding and other interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- 2,2-bis(3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Uniqueness
The unique combination of methoxy and trifluoromethyl groups in 2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide imparts distinct chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2-bis(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-31-20-10-4-6-16(13-20)24(17-7-5-11-21(14-17)32-2)15-22(24)23(30)29-19-9-3-8-18(12-19)25(26,27)28/h3-14,22H,15H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXGQUITUCURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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